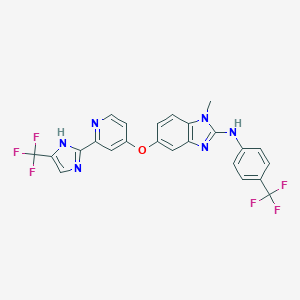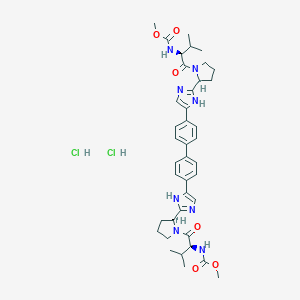
Dovitinib
Descripción general
Descripción
Dovitinib es una molécula pequeña activa por vía oral que exhibe una potente actividad inhibitoria contra múltiples receptores tirosina cinasas involucrados en el crecimiento tumoral y la angiogénesis. Se investiga principalmente por su posible uso en el tratamiento de diversos cánceres, incluida la leucemia mieloide aguda y el mieloma múltiple .
Aplicaciones Científicas De Investigación
Dovitinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza principalmente como un inhibidor de la tirosina cinasa receptora en la investigación del cáncer, donde ha mostrado resultados prometedores en la inhibición del crecimiento tumoral y la angiogénesis . Además, se está investigando a this compound por su posible uso en terapias combinadas con otros agentes quimioterapéuticos para mejorar su eficacia .
Mecanismo De Acción
Dovitinib ejerce sus efectos inhibiendo múltiples receptores tirosina cinasas, incluidos los de la vía del factor de crecimiento fibroblástico, la vía del factor de crecimiento endotelial vascular y la vía del factor de crecimiento derivado de plaquetas. Al bloquear estas vías, this compound inhibe eficazmente la proliferación, la angiogénesis y la supervivencia de las células tumorales .
Compuestos Similares:
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
Comparación: this compound es único en su capacidad de inhibir múltiples receptores tirosina cinasas simultáneamente, lo que lo diferencia de otros compuestos similares. Si bien sorafenib, sunitinib, pazopanib y axitinib también se dirigen a las tirosina cinasas receptoras, el espectro más amplio de actividad de this compound lo convierte en un candidato prometedor para el tratamiento de varios cánceres .
Safety and Hazards
Dovitinib has been associated with several adverse events, most frequently (on-target) hypertension (54%), fatigue (25%), and thrombocytopenia (21%) . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Dovitinib is a potent inhibitor of class III-V RTKs . It inhibits receptors in the fibroblast growth factor (FGF) pathway, as well as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) . This interaction with multiple RTKs highlights the role of this compound in biochemical reactions, particularly in the context of cancer cell proliferation and angiogenesis.
Cellular Effects
This compound has demonstrated significant antitumor activity in various cell lines . It suppresses cell proliferation and induces apoptosis in colorectal cancer cells . Moreover, it has been observed to inhibit HCC growth and metastasis preferentially through an antiangiogenic mechanism, not through direct targeting of HCC cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of multiple RTKs . Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach allows this compound to interfere with several key pathways involved in tumor growth and angiogenesis.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies . It has been shown to synergize with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to significantly suppress tumor growth and pulmonary metastasis in an orthotopic HCC model . Detailed studies on threshold effects and potential toxic or adverse effects at high doses are still needed.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Dovitinib se sintetiza mediante un proceso de varios pasos que implica la formación de intermediarios clave y sus reacciones subsecuentes. La síntesis típicamente involucra el uso de solventes orgánicos y reactivos bajo condiciones controladas para garantizar la pureza y el rendimiento del producto final .
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso incluye pasos de purificación como la cristalización y la cromatografía para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: Dovitinib experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran a this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar el resultado deseado .
Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran a this compound son sus metabolitos, que se estudian por sus propiedades farmacocinéticas y farmacodinámicas. Estos metabolitos juegan un papel significativo en la eficacia y el perfil de seguridad general del compuesto .
Comparación Con Compuestos Similares
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
Comparison: Dovitinib is unique in its ability to inhibit multiple receptor tyrosine kinases simultaneously, which sets it apart from other similar compounds. While sorafenib, sunitinib, pazopanib, and axitinib also target receptor tyrosine kinases, this compound’s broader spectrum of activity makes it a promising candidate for treating various cancers .
Propiedades
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCTGMSNWUMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025925 | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF ) pathway, as well as VEGF and platelet-derived growth factor (PDGF). FGF receptor tyrosine kinase inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
405169-16-6 | |
| Record name | Dovitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405169-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dovitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOVITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)








![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
